molecular formula C21H24F3N3O2 B12617946 Carbamic acid, N-[4-[(4-ethyl-1-piperazinyl)methyl]-3-(trifluoromethyl)phenyl]-, phenyl ester

Carbamic acid, N-[4-[(4-ethyl-1-piperazinyl)methyl]-3-(trifluoromethyl)phenyl]-, phenyl ester

Cat. No.: B12617946
M. Wt: 407.4 g/mol
InChI Key: SCMBKAVDEQQPOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Carbamic acid, N-[4-[(4-ethyl-1-piperazinyl)methyl]-3-(trifluoromethyl)phenyl]-, phenyl ester is a chemical compound with the molecular formula C21H24F3N3O2 and a molecular weight of 407.43 g/mol . This compound is known for its unique structure, which includes a trifluoromethyl group and a piperazine ring, making it an interesting subject for various chemical and pharmaceutical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbamic acid, N-[4-[(4-ethyl-1-piperazinyl)methyl]-3-(trifluoromethyl)phenyl]-, phenyl ester typically involves the reaction of phenyl isocyanate with an appropriate amine derivative. One common method includes the use of phenyl isocyanate and 4-[(4-ethyl-1-piperazinyl)methyl]-3-(trifluoromethyl)aniline under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to ensure the stability of the reactants and the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor at a controlled rate. The reaction conditions, such as temperature, pressure, and solvent, are optimized to maximize yield and purity. The product is then purified using techniques such as crystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, N-[4-[(4-ethyl-1-piperazinyl)methyl]-3-(trifluoromethyl)phenyl]-, phenyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to the formation of various substituted piperazine derivatives .

Scientific Research Applications

Carbamic acid, N-[4-[(4-ethyl-1-piperazinyl)methyl]-3-(trifluoromethyl)phenyl]-, phenyl ester has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.

    Industry: It is used in the development of new materials and as a reagent in various industrial processes

Mechanism of Action

The mechanism of action of Carbamic acid, N-[4-[(4-ethyl-1-piperazinyl)methyl]-3-(trifluoromethyl)phenyl]-, phenyl ester involves its interaction with specific molecular targets in the body. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The trifluoromethyl group and piperazine ring play crucial roles in enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the trifluoromethyl group and the piperazine ring in Carbamic acid, N-[4-[(4-ethyl-1-piperazinyl)methyl]-3-(trifluoromethyl)phenyl]-, phenyl ester makes it unique compared to other similar compounds. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C21H24F3N3O2

Molecular Weight

407.4 g/mol

IUPAC Name

phenyl N-[4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]carbamate

InChI

InChI=1S/C21H24F3N3O2/c1-2-26-10-12-27(13-11-26)15-16-8-9-17(14-19(16)21(22,23)24)25-20(28)29-18-6-4-3-5-7-18/h3-9,14H,2,10-13,15H2,1H3,(H,25,28)

InChI Key

SCMBKAVDEQQPOI-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)CC2=C(C=C(C=C2)NC(=O)OC3=CC=CC=C3)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.